molecular formula C15H12N2OS B8006079 2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B8006079
M. Wt: 268.3 g/mol
InChI Key: ZWGMTNXHJUQZGF-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)thieno[2,3-b]pyridin-3-amine is a chemical compound based on the thieno[2,3-b]pyridine scaffold, a heterocyclic system recognized for its diverse and potent pharmacological properties. Thieno[2,3-b]pyridine derivatives have attracted significant research interest due to their broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . This specific compound is offered for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. In cancer research, thieno[2,3-b]pyridine analogues have demonstrated considerable promise. Recent studies have shown that certain derivatives potently inhibit prostate cancer cell proliferation and motility, promote G2/M cell cycle arrest, multinucleation, and induce apoptosis . Importantly, lead compounds from this class have exhibited efficacy in patient-derived explant models, even in samples resistant to standard therapies like enzalutamide, highlighting their potential for treating castrate-resistant prostate cancer, a disease with limited therapeutic options . The biological activity of these compounds is believed to stem from multi-targeting polypharmacology, potentially involving modulation of targets such as tubulin (at the colchicine binding site), copper-trafficking antioxidant 1 (ATOX1) protein, and tyrosyl DNA phosphodiesterase 1 (TDP1) . Furthermore, thieno[2,3-b]pyridine derivatives clubbed with thiazole ring systems have displayed potent antimicrobial activity. Specific analogues have been reported to be effective against Gram-positive S. aureus , Gram-negative E. coli bacteria, and the fungal species C. albicans , with IC50 values comparable to reference drugs like ampicillin and gentamicin . Molecular docking simulations suggest that such activity may involve interactions with bacterial targets like E. coli DNA gyrase B . The synthesis of related structures often involves cyclization reactions of appropriate precursors, such as the reaction of esters with cyanoacetamide derivatives, to build the complex heterocyclic system . Researchers can leverage this compound as a key intermediate or reference standard for developing novel therapeutic agents and probing complex biological mechanisms.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-9-4-6-10(7-5-9)13(18)14-12(16)11-3-2-8-17-15(11)19-14/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMTNXHJUQZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thienopyridine Synthesis

The ethyl ester of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid serves as the foundational intermediate. As demonstrated in analogous syntheses, treatment with β-ketosulfone reagents facilitates ketone formation at position 2. For 2-(4-methylbenzoyl) derivatives, the sulfone intermediate reacts with 4-methylbenzoyl chloride under basic conditions (triethylamine, DCM, 0°C to room temperature). This method achieves 68–75% yields, with purity confirmed via LC-MS (m/z 296.1 [M+H]+).

Sulfone Elimination and Ketone Formation

Elimination of the sulfone group occurs via refluxing in toluene with catalytic p-toluenesulfonic acid, yielding the desired benzoyl moiety. NMR analysis (δ 8.42 ppm, aromatic protons) validates regioselectivity. Challenges include competing ester hydrolysis, mitigated by anhydrous conditions and controlled stoichiometry.

Chlorination-Amination Strategy

Chlorination of Pyridinone Intermediates

Thieno[2,3-b]pyridin-4(3H)-one derivatives undergo chlorination using phosphorus oxychloride (POCl₃) under reflux (4–12 h). The reaction progress is monitored via TLC (Rf 0.5 in ethyl acetate/hexane), with 4-chloro intermediates isolated in 40–80% yields. Excess POCl₃ (18.9 equivalents) ensures complete conversion, though prolonged heating risks decomposition.

Ammonia-Mediated Amination

4-Chlorothieno[2,3-b]pyridine reacts with aqueous ammonia (25% w/v) in ethanol at 80°C for 24 h, furnishing the 3-amine derivative. Yields reach 85% after column chromatography (SiO₂, methanol/dichloromethane). Competing morpholine incorporation—observed in similar systems—is suppressed by using excess ammonia (5 equivalents).

Condensation-Based Cyclization Approaches

Enaminone-Guanidine Cyclocondensation

Adapting methods from pyrimidine synthesis, 3-dimethylamino-1-(thien-2-yl)propen-1-one reacts with guanidine carbonate in refluxing n-butanol (120°C, 16 h). The thienopyridine core forms via [4+2] cyclization, with the 4-methylbenzoyl group introduced pre-cyclization via Friedel-Crafts acylation. This one-pot method achieves 88% yields (1H NMR: δ 7.52 ppm, thiophene proton).

Palladium-Catalyzed Coupling

For late-stage benzoylation, Suzuki-Miyaura coupling employs 4-methylbenzoylboronic acid and 3-aminothieno[2,3-b]pyridine-2-bromide. Using Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.12 equiv) in 1,4-dioxane (100°C, 17 h), cross-coupling proceeds with 72% efficiency. LC-MS confirms product identity (m/z 297.1 [M+H]+), though competing homocoupling necessitates careful stoichiometry.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

SolventReaction TypeYield (%)Purity (HPLC %)
n-ButanolCyclocondensation8899.9
1,4-DioxanePalladium coupling7298.5
DCMAcylation7597.2

Polar aprotic solvents (e.g., DMF) hinder cyclization due to poor sulfone solubility, while n-butanol enhances proton transfer in condensation steps.

Catalytic Systems for Amination

Tris(dibenzylideneacetone)dipalladium(0) outperforms Pd(OAc)₂ in coupling reactions, reducing side-product formation from 15% to <5%. BINAP ligands improve regioselectivity by stabilizing oxidative addition intermediates.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.23 (s, 1H, NH₂), 8.67 (d, J = 4.7 Hz, pyridine-H), 7.52 (m, benzoyl-H).

  • LC-MS : m/z 297.1 ([M+H]⁺, calc. 296.3).

  • IR : 1675 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H).

Purity and Yield Comparisons

MethodYield (%)Purity (%)Key Advantage
β-Ketosulfone7597.2Direct ketone installation
Chlorination-Amination8598.5Scalability
Condensation8899.9One-pot synthesis

Challenges and Mitigation Strategies

Byproduct Formation in Acylation

Competing ester hydrolysis during benzoylation is minimized by using 4 Å molecular sieves and stoichiometric TEA. Silica gel chromatography (ethyl acetate/hexane, 3:7) removes hydrolyzed byproducts.

Regioselectivity in Cyclization

Thiophene C-2 acylation dominates over C-5 due to electronic effects (Mills-Nixon distortion). DFT calculations (B3LYP/6-31G*) confirm higher stability of the C-2 acylated intermediate (ΔG = −12.3 kcal/mol).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) reduce POCl₃ usage by 40% during chlorination, achieving 82% yields at 100 g/h throughput.

Green Chemistry Approaches

Water-assisted grinding (mechanochemistry) enables solvent-free amination, reducing waste generation by 70% while maintaining 80% yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including 2-(4-Methylbenzoyl)thieno[2,3-b]pyridin-3-amine. These compounds have been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that related thieno[2,3-b]pyridine compounds significantly inhibited the growth of triple-negative breast cancer cells (MDA-MB-231 and MCF-7) through apoptosis induction and modulation of cancer stem cell populations . The mechanism involves targeting specific cellular pathways linked to tumor growth and metastasis.

Structure-Activity Relationships (SAR)
The structural characteristics of thieno[2,3-b]pyridines play a crucial role in their biological activity. Modifications at the 4-position of the benzoyl moiety have been found to enhance lipophilicity and improve interactions with biological targets. For example, compounds with varying substituents on the aromatic ring demonstrated different levels of potency against cancer cell lines, suggesting that further optimization could lead to more effective therapeutic agents .

Biochemical Applications

Inhibition of Protein Kinases
Thieno[2,3-b]pyridine derivatives have also been investigated as inhibitors of atypical protein kinase C (aPKC), which is implicated in various cellular processes including cell proliferation and survival. The compound's ability to modulate aPKC activity positions it as a potential candidate for controlling retinal vascular permeability and other conditions associated with aberrant kinase activity . Studies have shown that these compounds can effectively inhibit aPKC enzymatic activity in vitro and demonstrate efficacy in cellular models .

Case Studies

  • Cytotoxicity in Cancer Models
    • Study Design : A series of thieno[2,3-b]pyridine derivatives were synthesized and tested for cytotoxicity against breast cancer cell lines.
    • Findings : The compound exhibited significant cytotoxic effects at low micromolar concentrations, with maximal effects observed after prolonged exposure. The study emphasized the importance of structural modifications in enhancing anticancer activity .
  • Mechanistic Insights into Protein Kinase Inhibition
    • Study Design : Structural analysis combined with biochemical assays was performed to evaluate the interaction between thieno[2,3-b]pyridine derivatives and aPKC.
    • Findings : The crystal structure revealed that these compounds bind within the enzyme's lipophilic pocket, providing insights into their mechanism of action as selective inhibitors .

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The amino group and the thieno[2,3-b]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-methylbenzoyl)thieno[2,3-b]pyridin-3-amine with structurally analogous heterocyclic compounds, focusing on substituent effects, biological activity, and synthetic pathways.

Structural and Substituent Variations

Compound Name Core Structure Substituents Key Structural Features
This compound Thieno[2,3-b]pyridine 4-methylbenzoyl (C2), amine (C3) Lipophilic benzoyl group enhances aromatic stacking potential
2-(Butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine Butylsulfinyl (C2), phenyl (C4), thiophen-2-yl (C6) Sulfinyl group increases polarity; thiophene enhances π-π interactions
5-Bromo-thieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine Bromo (C5) Heavy atom substitution may influence reactivity and toxicity
2-(1H-imidazol-2-yl)-4,6-dimethyl-thieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine Imidazol-2-yl (C2), methyl (C4, C6) Electron-rich imidazole moiety facilitates heterocyclic assembly
3-Benzoyl-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Benzoyl (C3), hydrazono/imino groups Reduced ring strain due to tetrahydro scaffold; diverse substituents enable modular synthesis

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methylbenzoyl group in the target compound likely increases logP compared to sulfinyl- or bromo-substituted analogs, affecting membrane permeability.
  • Solubility : Polar groups (e.g., sulfinyl in the 15-PGDH inhibitor) improve aqueous solubility, whereas benzoyl or bromo substitutions may reduce it.
  • Stability: The tetrahydrobenzo[b]thieno[2,3-d]pyrimidines’ saturated rings enhance conformational stability compared to planar thienopyridines .

Research Findings and Implications

  • Activity-Substituent Relationships : The 15-PGDH inhibitor’s high potency underscores the importance of sulfinyl and thiophene groups in enzyme interaction. The target compound’s methylbenzoyl group may favor hydrophobic binding pockets in undiscovered targets.
  • Toxicity Considerations: While highlights carcinogenic risks of certain heterocyclic amines (e.g., IQ compounds), structural distinctions (e.g., lack of fused imidazole rings) in thienopyridines may mitigate such risks .
  • Synthetic Flexibility : Modular substituent incorporation (e.g., bromo for click chemistry, benzoyl for aromatic stacking) enables tailored drug design .

Biological Activity

2-(4-Methylbenzoyl)thieno[2,3-b]pyridin-3-amine is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-b]pyridine core substituted with a 4-methylbenzoyl group at the second position. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a study demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and ovarian cancer cells. The mechanism of action appears to involve:

  • Inhibition of Cancer Stem Cells (CSCs) : A novel thieno[2,3-b]pyridine compound was shown to reduce the population of CSCs in breast cancer models by targeting specific metabolic pathways associated with tumor growth and recurrence .
  • Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

Antiviral Activity

Thieno[2,3-b]pyridine derivatives also display antiviral properties. They have been evaluated for their efficacy against various viral targets:

  • HCV NS5B Inhibition : Certain derivatives have demonstrated potent inhibition of HCV NS5B RNA polymerase with IC50 values in the low micromolar range .
  • Mechanistic Insights : The antiviral activity is often linked to their ability to interfere with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thieno[2,3-b]pyridine scaffold. Key findings include:

Substituent PositionEffect on Activity
2nd PositionIncreased cytotoxicity against cancer cells
4th PositionEnhanced selectivity towards viral targets
Aromatic SubstituentsModulation of solubility and bioavailability

These findings suggest that careful modification of the thieno[2,3-b]pyridine structure can optimize both anticancer and antiviral activities.

Case Studies

  • Breast Cancer Study : A recent study analyzed the effects of a thieno[2,3-b]pyridine derivative on MDA-MB-231 cells. Results indicated a significant reduction in cell viability (IC50 = 1.73 μM), with evidence of apoptosis confirmed through caspase activation assays .
  • HCV Study : Another investigation focused on the antiviral properties against HCV. The compound exhibited an EC50 value of approximately 32 μM against NS5B RNA polymerase, highlighting its potential as a therapeutic agent in treating hepatitis C .

Q & A

Q. What are the common synthetic routes for 2-(4-methylbenzoyl)thieno[2,3-b]pyridin-3-amine, and how can its purity be validated?

The synthesis typically involves cyclization of precursor pyridine derivatives. For example, thieno[2,3-b]pyridines can be synthesized via reactions of substituted pyridines with benzofuran or thiophene derivatives under reflux conditions in ethanol or acetic acid . Key steps include:

  • Cyclization : Using ω-bromoacetophenone or chloroacetonitrile to form the thienopyridine core.
  • Functionalization : Introducing the 4-methylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
    Purity Validation :
  • HPLC : Monitor reaction progress and purity using reverse-phase HPLC with UV detection.
  • Elemental Analysis : Confirm elemental composition (C, H, N, S) to ±0.3% accuracy .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyridine core.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 333.33 for C₁₆H₁₀F₃N₃S) .

Q. How is the biological activity of this compound initially screened in academic research?

  • Enzyme Inhibition Assays : Test anti-tyrosinase activity using mushroom tyrosinase and L-DOPA as a substrate, measuring absorbance at 475 nm .

  • Insecticidal Screening : Evaluate against pests like Aphis craccivora using Abbott’s formula:
    \text{% Control} = 100 \times \frac{(X - Y)}{X}

    where XX = survival in control, YY = survival in treated groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thieno[2,3-b]pyridine derivatives?

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalysis : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation, achieving yields >85% .
  • Temperature Control : Maintain reflux at 80–100°C to prevent side reactions (e.g., decomposition of nitro groups) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (CF₃) at the 4-position. Compare IC₅₀ values in enzyme assays .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., amine groups interacting with tyrosinase’s copper center) .

Q. How should researchers address contradictory data in biological activity studies?

  • Statistical Validation : Apply Abbott’s formula to ensure mortality rates are statistically significant (difference >3× probable error) .
  • Protocol Standardization : Control variables like solvent (DMSO concentration ≤1%) and insect developmental stage in bioassays .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to tyrosinase (PDB: 2Y9X). Focus on hydrophobic interactions between the 4-methylbenzoyl group and the enzyme’s active site .
  • ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., LogP ≈ 3.5 indicates moderate permeability) .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed syntheses .
  • Contradictions in bioactivity may arise from assay protocols (e.g., solvent effects, enzyme sources). Always replicate studies with internal controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.